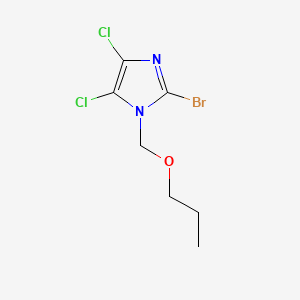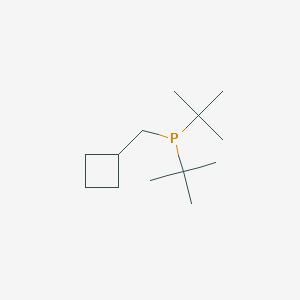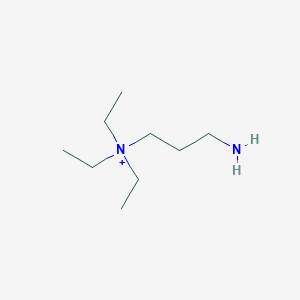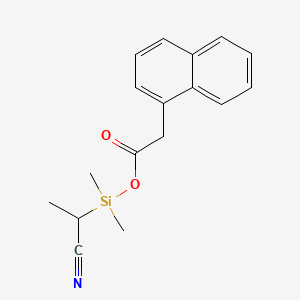
N~1~,N~2~-Dimethoxyethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethoxyethanediamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N1,N~2~-Dimethoxyethanediamide can be synthesized through the reaction of ethanediamide with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Dimethoxyethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~2~-Dimethoxyethanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethanediamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~).
Major Products Formed:
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of N1,N~2~-dimethylethanediamine.
Substitution: Formation of N1,N~2~-dihaloethanediamide derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethoxyethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethoxyethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: Similar structure but with methyl groups instead of methoxy groups.
N,N’-Dimethoxypropane-1,3-diamine: Similar structure with an additional carbon in the backbone.
N,N’-Dimethoxybutane-1,4-diamine: Similar structure with two additional carbons in the backbone.
Uniqueness: N1,N~2~-Dimethoxyethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
106680-41-5 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
N,N'-dimethoxyoxamide |
InChI |
InChI=1S/C4H8N2O4/c1-9-5-3(7)4(8)6-10-2/h1-2H3,(H,5,7)(H,6,8) |
Clé InChI |
KEZFYZLGANJEQP-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)C(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


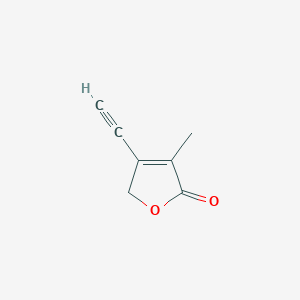
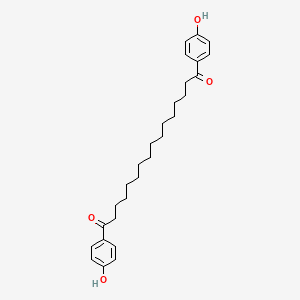
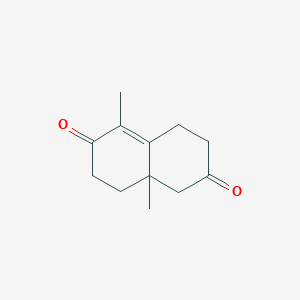
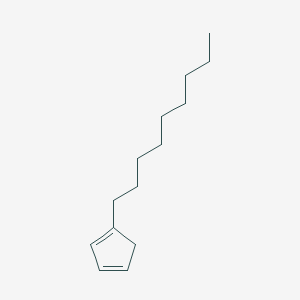
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
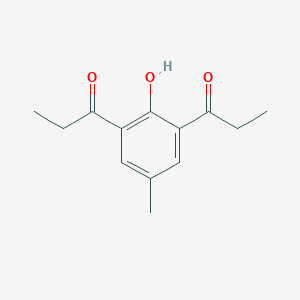
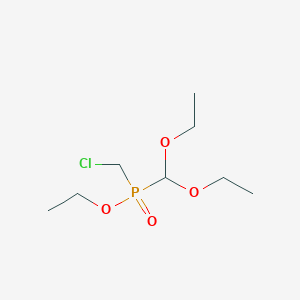
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
